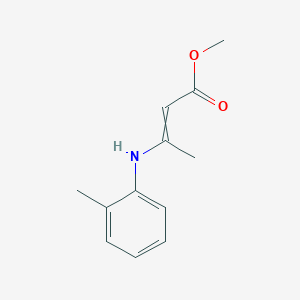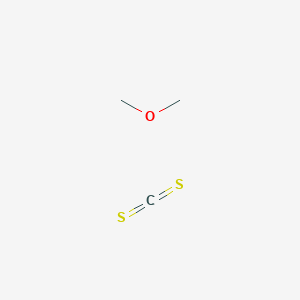
Methanedithione--methoxymethane (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanedithione–methoxymethane (1/1) is a compound that combines the properties of methanedithione and methoxymethane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanedithione can be synthesized through the reaction of carbon disulfide with formaldehyde under specific conditions . Methoxymethane is typically produced by the dehydration of methanol using an acid catalyst .
Industrial Production Methods
Industrial production of methoxymethane involves the catalytic dehydration of methanol, often using a dual catalyst system that allows for both methanol synthesis and dehydration in the same process unit . Methanedithione is less commonly produced on an industrial scale but can be synthesized in the laboratory using controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Methanedithione undergoes various chemical reactions, including oxidation, reduction, and substitution . Methoxymethane primarily undergoes oxidation reactions .
Common Reagents and Conditions
Oxidation: Methoxymethane can be oxidized using oxygen or other oxidizing agents under controlled conditions.
Reduction: Methanedithione can be reduced using hydrogen or other reducing agents.
Substitution: Both compounds can undergo substitution reactions with appropriate reagents
Major Products
Oxidation of Methoxymethane: Produces formaldehyde and methanol.
Reduction of Methanedithione: Produces methanethiol and other sulfur-containing compounds.
Applications De Recherche Scientifique
Methanedithione–methoxymethane (1/1) has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fuels, solvents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of methanedithione–methoxymethane involves its interaction with molecular targets such as enzymes and receptors. Methoxymethane acts as a solvent and a reactant in various chemical processes, while methanedithione interacts with sulfur-containing enzymes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Ether (Methoxymethane): A simple ether used as a fuel and solvent.
Carbon Disulfide: A sulfur-containing compound similar to methanedithione.
Uniqueness
Methanedithione–methoxymethane (1/1) is unique due to its combination of sulfur and ether functionalities, which allows it to participate in a wide range of chemical reactions and applications .
Propriétés
Numéro CAS |
857722-40-8 |
|---|---|
Formule moléculaire |
C3H6OS2 |
Poids moléculaire |
122.21 g/mol |
InChI |
InChI=1S/C2H6O.CS2/c1-3-2;2-1-3/h1-2H3; |
Clé InChI |
YIYUSOIXUJPNAS-UHFFFAOYSA-N |
SMILES canonique |
COC.C(=S)=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-1-[(2-methyl-1,3-benzothiazol-5-yl)oxy]-3-[(2S)-2-methyl-4-[[5-[4-(trifluoromethyl)phenyl]-1,2-oxazol-3-yl]methyl]piperazin-1-yl]propan-2-ol](/img/structure/B14190470.png)
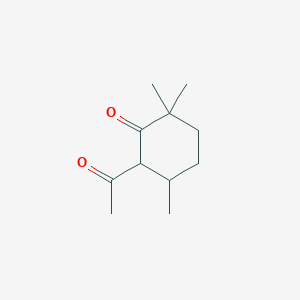
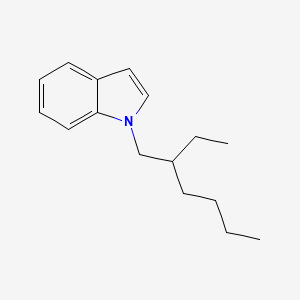
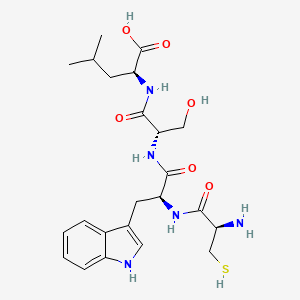

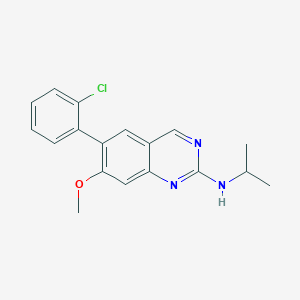
![Phenol, 3-[2-[2-[[3-(S-methylsulfonimidoyl)phenyl]amino]-5-pyrimidinyl]ethynyl]-](/img/structure/B14190513.png)
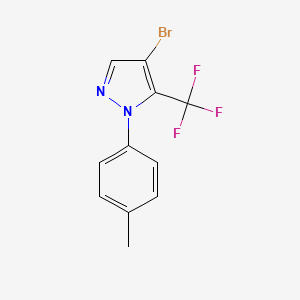
![[1-(Diphenylphosphoryl)-2,2-dimethylpropyl]propanedinitrile](/img/structure/B14190528.png)
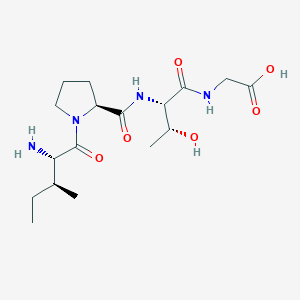
![(4R)-4-{2-[4-(Benzyloxy)phenyl]ethyl}-4-methyl-1,3-oxazolidin-2-one](/img/structure/B14190542.png)
![7,12-Dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14190544.png)
